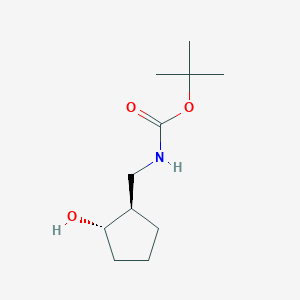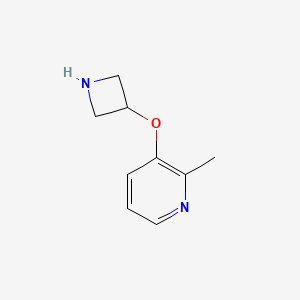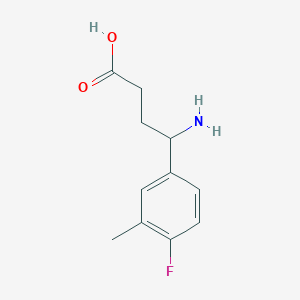![molecular formula C17H28N2O2 B13588212 Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol is a complex organic compound that features a unique structure combining adamantane, piperazine, and ethanol moieties. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique reactivity to the compound. Piperazine is a versatile heterocyclic amine, often used in pharmaceuticals, while ethanol provides a hydroxyl group that can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol typically involves multiple steps, starting with the functionalization of adamantane. One common method involves the reaction of adamantane with a carbonylating agent to form adamantane-1-carbonyl chloride. This intermediate is then reacted with piperazine to form 4-(adamantane-1-carbonyl)piperazine. Finally, the addition of ethanol under basic conditions yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the adamantane moiety can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The piperazine ring can interact with various receptors, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(piperazin-1-yl)ethan-1-ol: Lacks the adamantane moiety, resulting in different chemical properties and reactivity.
4-(adamantane-1-carbonyl)piperazine: Lacks the ethanol moiety, affecting its solubility and reactivity.
Uniqueness
2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol is unique due to its combination of adamantane, piperazine, and ethanol moieties. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H28N2O2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-adamantyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H28N2O2/c20-6-5-18-1-3-19(4-2-18)16(21)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15,20H,1-12H2 |
InChI Key |
GKVJCGSAQQJJII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


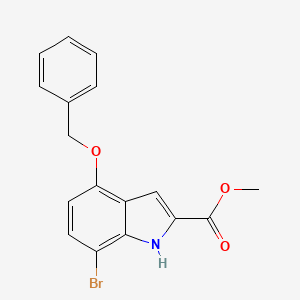
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
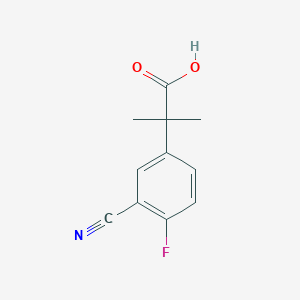

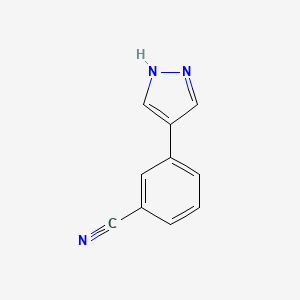
aminehydrochloride](/img/structure/B13588167.png)
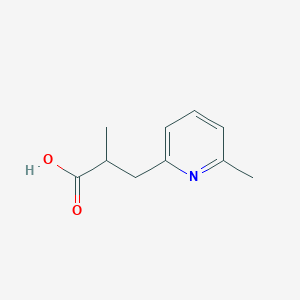
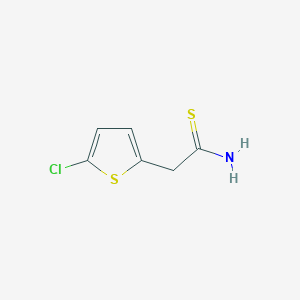
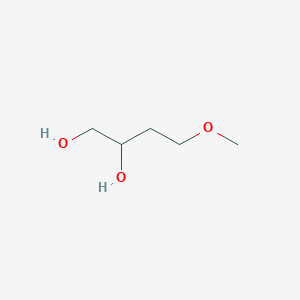
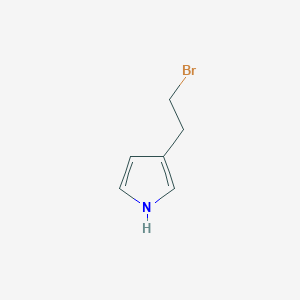
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
